molecular formula C13H12BrN3O2S B2800770 (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone CAS No. 2097859-08-8

(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone

Cat. No.: B2800770
CAS No.: 2097859-08-8
M. Wt: 354.22
InChI Key: BNUYWEAWOPPYJV-UHFFFAOYSA-N
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Description

The compound "(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone" is a synthetic chemical entity with a unique structure. This compound is characterized by a thiadiazole ring, a pyrrolidine moiety, and a bromophenyl group. The presence of these functional groups bestows the compound with diverse chemical and physical properties, making it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of "(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone" typically involves multi-step organic reactions. One possible synthetic route may include:

  • Formation of the thiadiazole ring by reacting thiosemicarbazide with an oxidizing agent like bromine or chlorine in a solvent such as ethanol.

  • The resulting thiadiazole derivative is then reacted with a pyrrolidine derivative in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

  • Finally, the resulting intermediate is subjected to electrophilic substitution with a bromophenyl halide under conditions like reflux in an organic solvent.

Industrial Production Methods: : The industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, high-purity reagents, and advanced purification techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various types of reactions:

  • Oxidation: : The thiadiazole ring can be oxidized using strong oxidizing agents such as potassium permanganate.

  • Reduction: : The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like sodium borohydride.

  • Substitution: : The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, acidic or basic medium.

  • Reduction: : Sodium borohydride, methanol as the solvent.

  • Substitution: : Amine or thiol nucleophiles, polar aprotic solvents like DMSO.

Major Products

  • Oxidation: : Formation of thiadiazole oxide derivatives.

  • Reduction: : Formation of the corresponding alcohol.

  • Substitution: : Formation of substituted bromophenyl derivatives.

Scientific Research Applications

This compound finds applications in various scientific research fields:

  • Chemistry: : As a precursor for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activities such as antimicrobial or anti-inflammatory properties.

  • Medicine: : Research into its use as a pharmacophore for drug design.

  • Industry: : Potential use in material sciences, such as the development of novel polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

  • (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-chlorophenyl)methanone: : Differing by the halogen atom (chlorine instead of bromine).

  • (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone: : Differing by the halogen atom (fluorine instead of bromine).

Uniqueness

  • The presence of the bromophenyl group distinguishes it from its chloro and fluoro counterparts, potentially leading to different biological activities and reactivity profiles. The steric and electronic effects imparted by the bromine atom may also influence its interaction with molecular targets.

Properties

IUPAC Name

(2-bromophenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S/c14-11-4-2-1-3-10(11)13(18)17-6-5-9(8-17)19-12-7-15-20-16-12/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUYWEAWOPPYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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